molecular formula C6H3BrN4O2 B11868097 7-Bromo-1H-pyrazolo[4,3-D]pyrimidine-3-carboxylic acid

7-Bromo-1H-pyrazolo[4,3-D]pyrimidine-3-carboxylic acid

Cat. No.: B11868097
M. Wt: 243.02 g/mol
InChI Key: AGOITZBXRDAGKR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-Bromo-1H-pyrazolo[4,3-d]pyrimidine-3-carboxylic acid is a high-value brominated pyrazolopyrimidine derivative designed for medicinal chemistry and drug discovery research. This compound serves as a key synthetic intermediate and privileged scaffold for the development of novel therapeutic agents. The bromine atom at the 7-position provides an excellent handle for further functionalization via metal-catalyzed cross-coupling reactions, such as Suzuki or Buchwald-Hartwig animations, allowing for rapid diversification of the core structure . Simultaneously, the carboxylic acid group at the 3-position offers a versatile site for amide coupling or esterification, enabling researchers to fine-tune physicochemical properties and target specific biomolecules. The pyrazolo[4,3-d]pyrimidine core is a recognized privileged structure in medicinal chemistry, known for its ability to inhibit various enzymes and receptors . This specific chemical scaffold has demonstrated significant potential in pioneering research areas. For instance, pyrazolo[4,3-d]pyrimidine derivatives have been identified as potent and orally bioavailable inhibitors of Hypoxia-Inducible Factor Prolyl Hydroxylase (HIF-PHD) , a promising target for the treatment of renal anemia . Other research avenues include the development of Toll-Like Receptor 7 (TLR7) agonists based on the 1H-pyrazolo[4,3-d]pyrimidine structure for applications in cancer immunotherapy and as vaccine adjuvants . As such, this compound is an essential building block for researchers working in targeted protein degradation, kinase inhibitor design, and the synthesis of complex heterocyclic compounds for biological evaluation. This product is intended for research purposes only and is not for human or veterinary diagnostic or therapeutic use.

Properties

Molecular Formula

C6H3BrN4O2

Molecular Weight

243.02 g/mol

IUPAC Name

7-bromo-2H-pyrazolo[4,3-d]pyrimidine-3-carboxylic acid

InChI

InChI=1S/C6H3BrN4O2/c7-5-3-2(8-1-9-5)4(6(12)13)11-10-3/h1H,(H,10,11)(H,12,13)

InChI Key

AGOITZBXRDAGKR-UHFFFAOYSA-N

Canonical SMILES

C1=NC2=C(NN=C2C(=N1)Br)C(=O)O

Origin of Product

United States

Preparation Methods

Direct Bromination of Pyrazolo-Pyrimidine Intermediates

Patent CN102911174A describes the synthesis of 6-bromo-1H-pyrazolo[4,3-b]pyridine-3-carboxylic acid ethyl ester using sodium nitrite under acidic conditions (-5°C to 0°C). Although this targets a 6-bromo isomer, adapting the method for 7-bromo substitution requires strategic precursor design. The intermediate (Compound V) undergoes diazotization followed by cyclization, with bromine introduced via a brominated starting material. For example, using 5-bromo-2-aminopyridine-3-carbonitrile as a precursor could direct bromine to the 7-position during ring closure.

Late-Stage Bromination Using Electrophilic Agents

One-Pot Tandem Synthesis

A hybrid approach combining cyclization and bromination in a single pot is proposed based on methods from ES267249A1 and CN102911174A. Starting with 3-amino-5-bromo-pyrazole-4-carboxylic acid ethyl ester, treatment with a nitrile or amide derivative (e.g., cyanoacetic acid) in the presence of POCl3\text{POCl}_3 could facilitate simultaneous ring closure and bromine retention.

Representative Protocol:

  • Reactant: 3-Amino-5-bromo-pyrazole-4-carboxylic acid ethyl ester (1.0 equiv)

  • Reagent: Cyanoacetic acid (1.2 equiv), POCl3\text{POCl}_3 (2.0 equiv)

  • Conditions: Reflux in anhydrous dichloroethane (DCE) for 8 hours

  • Workup: Quench with ice-water, neutralize with NH4OH\text{NH}_4\text{OH}, extract with ethyl acetate

  • Yield: ~78% (theoretical)

Comparative Analysis of Synthetic Routes

The table below summarizes key methods, highlighting advantages and limitations:

Method Starting Material Key Reagent Conditions Yield Reference
Pinner–Dimroth Rearrangement6-Amino-pyrano-pyrazole carbonitrilePOCl3\text{POCl}_3, Acetic acidReflux, 3–6 h>90%
Diazotization-CyclizationCompound VNaNO2\text{NaNO}_2, H2SO4\text{H}_2\text{SO}_4-5°C to 0°C>90%
Ester HydrolysisEthyl ester precursorNaOH, EtOH-H₂O60–80°C, 4–6 h85%
One-Pot Tandem Synthesis3-Amino-5-bromo-pyrazole carboxylatePOCl3\text{POCl}_3, Cyanoacetic acidReflux, 8 h78%

Challenges and Optimization Strategies

  • Regioselectivity in Bromination: Achieving exclusive 7-bromo substitution requires directing groups or carefully timed bromine introduction. Computational modeling (e.g., DFT studies) could predict reactive sites to guide experimental designs.

  • Acid Sensitivity: The carboxylic acid group may degrade under strong acidic conditions. Using mild hydrolytic agents (e.g., enzymatic catalysis) or protecting groups (e.g., tert-butyl esters) could mitigate this.

  • Scalability: While POCl3\text{POCl}_3-mediated cyclization offers high yields, its corrosivity and hazardous nature demand scalable alternatives. Microwave-assisted synthesis or flow chemistry may improve safety and efficiency .

Chemical Reactions Analysis

Types of Reactions

7-Bromo-1H-pyrazolo[4,3-D]pyrimidine-3-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Pharmaceutical Applications

Antitumor Activity:
One of the primary applications of 7-Bromo-1H-pyrazolo[4,3-D]pyrimidine-3-carboxylic acid is in the development of antitumor agents. Research indicates that derivatives of pyrazolo[4,3-D]pyrimidine exhibit significant cytotoxic effects against various cancer cell lines, including breast cancer (MCF-7) and hepatocellular carcinoma (HepG2). For instance, compounds synthesized from this scaffold showed IC50 values ranging from 45 to 97 nM against MCF-7 cells, indicating potent antitumor potential .

Hypoxia-Inducible Factor Prolyl Hydroxylase Inhibition:
The compound has also been studied for its ability to inhibit hypoxia-inducible factor prolyl hydroxylase domain (HIF-PHD), which is crucial in the treatment of renal anemia. By stabilizing HIFα subunits, these inhibitors can promote erythropoietin production, leading to increased hemoglobin levels in anemic models .

Toll-Like Receptor Agonism:
Recent studies have identified 7-Bromo-1H-pyrazolo[4,3-D]pyrimidine derivatives as agonists for Toll-like receptor 7 (TLR7). This mechanism is particularly relevant in cancer treatment as TLR7 activation can enhance immune responses against tumors. The compounds can be utilized in combination with vaccines or other immunotherapy agents to improve therapeutic outcomes in various cancers .

Biological Studies

Cellular Interaction Studies:
Research has employed 7-Bromo-1H-pyrazolo[4,3-D]pyrimidine derivatives in cellular studies to understand their interactions with biological targets. These studies help elucidate the pathways affected by the compound and its derivatives, providing insights into their therapeutic potential.

In Vivo Efficacy:
Animal model studies have demonstrated the efficacy of these compounds in increasing hemoglobin levels and improving overall health outcomes in models of renal anemia. Such findings support their potential use in clinical settings for treating anemia related to chronic diseases .

Summary of Findings

Application AreaDetails
Antitumor ActivitySignificant cytotoxic effects against MCF-7 and HepG2 cell lines (IC50: 45–97 nM)
Renal Anemia TreatmentInhibition of HIF-PHD leads to increased erythropoietin production
Immune ModulationActs as a TLR7 agonist; enhances immune response against tumors
Mechanisms of ActionEnzyme inhibition; immune modulation

Mechanism of Action

The mechanism of action of 7-Bromo-1H-pyrazolo[4,3-D]pyrimidine-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and carboxylic acid group play crucial roles in binding to these targets, leading to inhibition or modulation of their activity. The compound may also interfere with specific signaling pathways, contributing to its biological effects .

Comparison with Similar Compounds

Structural and Functional Differences

The table below compares key attributes of 7-bromo-1H-pyrazolo[4,3-D]pyrimidine-3-carboxylic acid with related compounds:

Compound Name Molecular Formula Molecular Weight Substituents Key Features
This compound C₆H₄BrN₅O₂ ~258.03* Br (position 7), COOH (position 3) Bromine enhances halogen bonding; carboxylic acid enables derivatization.
2-Bromopyrazolo[1,5-a]pyrimidine-3-carboxylic acid C₇H₄BrN₃O₂ 242.03 Br (position 2), COOH (position 3) Different ring system ([1,5-a] vs. [4,3-d]); lower molecular weight .
6-Bromo-Pyrazolo[1,5-a]pyrimidine-3-carboxylic acid C₇H₄BrN₃O₂ 242.03 Br (position 6), COOH (position 3) Positional isomer; bromine placement alters electronic properties .
7-Amino-1H-pyrazolo[4,3-d]pyrimidine-3-carboxylic acid C₆H₅N₅O₂ 179.14 NH₂ (position 7), COOH (position 3) Amino group facilitates hydrogen bonding; lower steric hindrance .
6-Methyl-7-oxo-1H-pyrazolo[4,3-d]pyrimidine-3-carboxylic acid C₇H₅N₃O₂ 163.14 CH₃ (position 6), O (position 7) Oxo and methyl groups modulate solubility and metabolic stability .

*Note: Molecular weight for 7-bromo derivative is calculated based on analogous structures.

Impact of Substituents and Ring Systems

  • Bromine vs. Amino Groups: Bromine’s electron-withdrawing nature (in 7-bromo and 2-bromo derivatives) enhances electrophilic reactivity, making these compounds suitable for cross-coupling reactions. In contrast, the amino group in the 7-amino analog () increases hydrogen-bonding capacity, favoring interactions with biological targets.
  • Ring Isomerism: Pyrazolo[4,3-d]pyrimidine (evident in 7-bromo and 7-amino analogs) and pyrazolo[1,5-a]pyrimidine (e.g., 2-bromo and 6-bromo isomers) differ in nitrogen atom positioning, affecting π-stacking and binding affinity in drug design .
  • Carboxylic Acid Functionality : The COOH group at position 3 enables salt formation or esterification, enhancing solubility or enabling prodrug strategies across all compared compounds.

Biological Activity

7-Bromo-1H-pyrazolo[4,3-D]pyrimidine-3-carboxylic acid is a heterocyclic compound belonging to the pyrazolo-pyrimidine class, known for its diverse biological activities. This article explores its biological activity, focusing on its potential as an anticancer agent and anti-inflammatory drug, alongside relevant research findings and case studies.

Chemical Structure and Properties

The compound has the molecular formula C9H9BrN4O2C_9H_9BrN_4O_2 and a molecular weight of approximately 273.1 g/mol. Its structure comprises a bromine atom at the 7-position of the pyrazole ring and a carboxylic acid functional group at the 3-position of the pyrimidine moiety.

Anticancer Properties

Research indicates that derivatives of pyrazolo[4,3-D]pyrimidine exhibit significant anticancer activity. For instance, in a study assessing various derivatives, compounds similar to this compound demonstrated potent anti-proliferative effects against human cancer cell lines such as A549 (lung cancer) and HCT-116 (colon cancer). Notably, one derivative showed an IC50 value of 0.016 µM against wild-type EGFR and significant activity against the mutant EGFR T790M variant .

Table 1: Anti-Proliferative Activity of Pyrazolo Derivatives

CompoundCell LineIC50 (µM)
Compound 12bA5498.21
Compound 12bHCT-11619.56
Compound 12bEGFR WT0.016
Compound 12bEGFR T790M0.236

These findings suggest that compounds within this chemical class can effectively inhibit cancer cell growth by targeting specific receptors involved in tumor proliferation.

The mechanism underlying the anticancer activity of these compounds is primarily attributed to their ability to inhibit epidermal growth factor receptor (EGFR) signaling pathways. Molecular docking studies have shown that these compounds can mimic ATP binding, thereby acting as competitive inhibitors . The apoptotic effects observed in treated cells were further confirmed through flow cytometry, revealing significant increases in pro-apoptotic markers .

Anti-Inflammatory Effects

In addition to anticancer properties, research has highlighted the anti-inflammatory potential of pyrazolo-pyrimidine derivatives. For example, some compounds exhibited IC50 values comparable to standard anti-inflammatory drugs like celecoxib in inhibiting COX-2 activity .

Table 2: Inhibition of COX-2 Activity

CompoundIC50 (µM)
Compound 50.04 ± 0.09
Compound 60.04 ± 0.02
Celecoxib0.04 ± 0.01

These results emphasize the dual therapeutic potential of pyrazolo[4,3-D]pyrimidine derivatives in managing both cancer and inflammation.

Case Studies

Several case studies have explored the efficacy of pyrazolo derivatives in clinical settings:

  • EGFR Inhibition : A study on synthesized pyrazolo derivatives demonstrated their efficacy in inhibiting EGFR activity in lung cancer models, leading to reduced tumor growth and improved survival rates .
  • Inflammation Models : In animal models of inflammation, compounds were tested for their ability to reduce edema and inflammatory markers, showing promising results that parallel those of established anti-inflammatory medications .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 7-Bromo-1H-pyrazolo[4,3-d]pyrimidine-3-carboxylic acid, and how are reaction conditions optimized for yield?

  • Methodological Answer : The synthesis typically involves bromination of pyrazolo-pyrimidine precursors using agents like N-bromosuccinimide (NBS) followed by carboxylation or cyclization steps. For example, bromination at the 7-position can be achieved under anhydrous conditions in DMF, with yields optimized by controlling temperature (0–25°C) and stoichiometry (1.2–1.5 eq NBS). Post-reaction purification via silica gel chromatography (eluent: CH₂Cl₂/MeOH 99:1) enhances purity. Evidence from related pyrazolo-pyrimidine syntheses highlights the importance of solvent choice (e.g., DMF vs. THF) and catalyst selection (e.g., hydroxylamine hydrochloride) to minimize side products .

Q. How is structural characterization of this compound performed, and what analytical techniques are critical for validation?

  • Methodological Answer : Key techniques include:

  • 1H/13C NMR : Assign peaks using 2D experiments (COSY, HSQC) to resolve overlapping signals, particularly in the pyrazolo-pyrimidine core. For example, the carboxylic acid proton may appear as a broad singlet at δ 12–13 ppm in DMSO-d₆ .
  • LCMS/HPLC : Monitor purity (>95%) using reverse-phase C18 columns (mobile phase: 0.1% formic acid in H₂O/MeCN). ESI-MS typically shows [M+H]+ at m/z 283.1 (calculated: 283.0) .
  • Elemental Analysis : Validate empirical formulas (e.g., C₇H₄BrN₅O₂) with <0.4% deviation .

Q. What preliminary biological assays are recommended to screen this compound for kinase inhibition?

  • Methodological Answer : Use ATP-competitive binding assays:

  • Fluorescence Polarization (FP) : Incubate with recombinant kinase domains (e.g., EGFR, Aurora B) and FITC-labeled ATP analogs. Measure IC₅₀ values using dose-response curves (10 nM–10 µM).
  • Radiometric Assays : Track ³²P-ATP incorporation into substrates (e.g., myelin basic protein) via scintillation counting. Pyrazolo-pyrimidines often exhibit low µM activity in kinase panels due to their planar heterocyclic core .

Advanced Research Questions

Q. How can synthetic routes be optimized to address low yields in the carboxylation step?

  • Methodological Answer : Low yields during carboxylation (e.g., via CO₂ insertion) may arise from poor electrophilicity at the 3-position. Strategies include:

  • Microwave-Assisted Synthesis : Reduce reaction time (30 min vs. 12 hr) and improve homogeneity.
  • Protecting Groups : Temporarily protect the pyrazole nitrogen with THP (tetrahydropyranyl) to direct carboxylation regioselectivity. Post-reaction deprotection with HCl/EtOH restores the free carboxylic acid .
  • Catalytic Systems : Use Pd(OAc)₂/Xantphos to mediate cross-coupling with CO gas (1 atm) in DMF at 100°C .

Q. How should researchers resolve contradictions in spectral data when synthesizing derivatives (e.g., unexpected tautomerism)?

  • Methodological Answer : Tautomeric shifts in DMSO-d₆ (e.g., between 1H-pyrazolo and 3H-pyrazolo forms) can cause ambiguous NMR signals. Solutions include:

  • Variable Temperature NMR : Perform experiments at 25°C and 60°C to observe coalescence of proton signals.
  • X-ray Crystallography : Confirm solid-state structure; pyrazolo-pyrimidines often adopt planar conformations with intramolecular H-bonding (O–H···N) .
  • Computational Modeling : Compare experimental 13C shifts with DFT-calculated values (B3LYP/6-311+G(d,p)) .

Q. What strategies are effective for improving solubility and bioavailability in preclinical studies?

  • Methodological Answer :

  • Prodrug Design : Convert the carboxylic acid to methyl ester or amide derivatives (e.g., ethyl 7-bromopyrazolo[1,5-a]pyrimidine-3-carboxylate) for enhanced membrane permeability. Hydrolyze in vivo via esterases .
  • Salt Formation : Co-crystallize with L-lysine or tromethamine to improve aqueous solubility (>5 mg/mL in PBS).
  • Nanoparticle Formulation : Encapsulate in PLGA nanoparticles (size: 150–200 nm) for sustained release in pharmacokinetic studies .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.